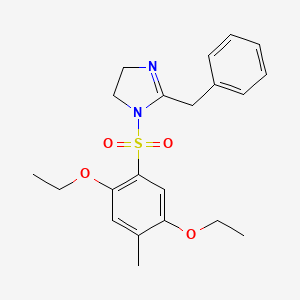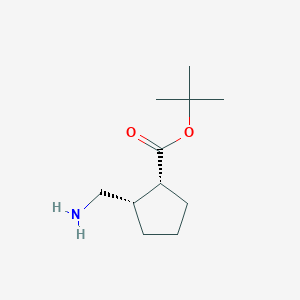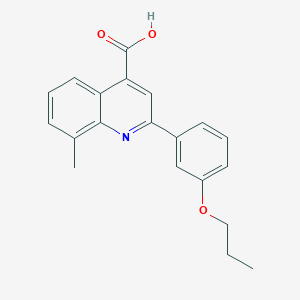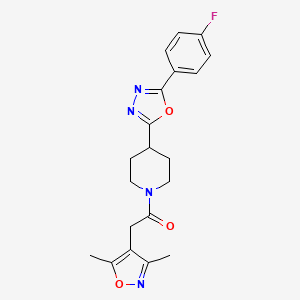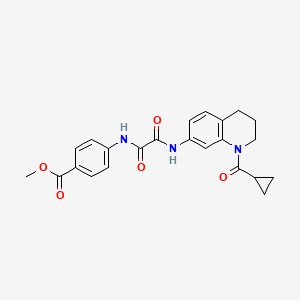
4-(2-((1-(环丙烷甲酰)-1,2,3,4-四氢喹啉-7-基)氨基)-2-氧代乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl benzoate compounds are commonly used in laboratory settings . They are often involved in the synthesis of various organic compounds .
Synthesis Analysis
Methyl benzoate compounds can be synthesized through various methods. For instance, methyl 1-aryl-2-amino-cyclopropane carboxylates can be synthesized in high yields by Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of methyl 4-aminobenzoate has been determined to be C8H9NO2 with a molecular weight of 151.16 .Chemical Reactions Analysis
Methyl benzoate compounds can undergo various chemical reactions. For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of methyl 4-aminobenzoate include being a combustible liquid, harmful if swallowed, and harmful to aquatic life .科学研究应用
Nonlinear Optical Material Development
The compound has been studied for its potential in creating nonlinear optical (NLO) materials . These materials are crucial for the advancement of optoelectronics devices, such as lasers and optical switches. The presence of a conjugate system and donor-acceptor groups in the molecule can lead to enhanced electronic NLO polarization response, which is significantly higher than that of inorganic materials .
Organic Electronics
Due to its organic molecular structure , this compound could be used in the field of organic electronics. Organic molecules with strong delocalization of π-electrons can exhibit high molecular polarizability, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Material Science
In material science, the compound’s ability to form crystals with specific properties, such as second harmonic generation (SHG), can be exploited. This is particularly relevant in the development of new materials for laser technology and optical data storage .
Chemical Synthesis
This compound could serve as an intermediate in the synthesis of complex organic molecules. Its benzoate moiety, in particular, is a common building block in organic synthesis, used to create a wide range of dyes and pigments .
Thermal Analysis
Given its thermal characteristics, this compound could be used in thermal analysis studies to understand the thermal stability and decomposition of materials. Such studies are essential in the design of materials for high-temperature applications .
作用机制
The mechanism of action of methyl benzoate compounds can vary depending on the specific compound and its intended use. For instance, local anesthetics like benzocaine work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
安全和危害
属性
IUPAC Name |
methyl 4-[[2-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-31-23(30)16-7-9-17(10-8-16)24-20(27)21(28)25-18-11-6-14-3-2-12-26(19(14)13-18)22(29)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPWPKCVMEWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

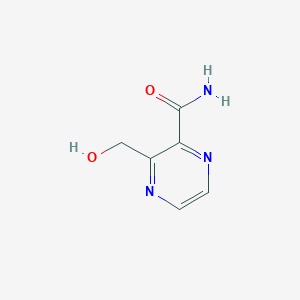
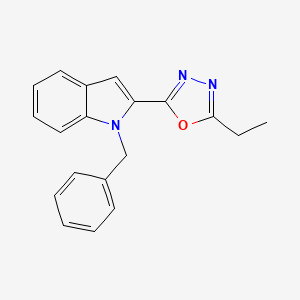
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

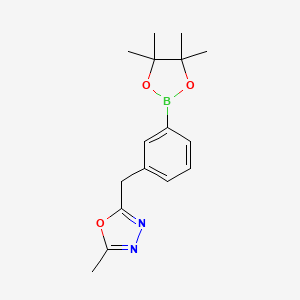
![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)
